N-Dodecanoyl-NBD-sulfatide
Description
N-Dodecanoyl-NBD-sulfatide (C42H71N5O14S; molecular weight: 902.11 g/mol) is a synthetic, fluorescently labeled sulfatide analog. It features a dodecanoyl (C12:0) acyl chain and a nitrobenzoxadiazole (NBD) fluorophore conjugated to the sulfatide backbone . With >98% purity, it serves as a critical tool in sulfatide research, particularly for tracking lipid metabolism, membrane dynamics, and lysosomal storage disorders . The compound is stored at -20°C in dry conditions and dissolves in chloroform/methanol (2:1) .
Properties
Molecular Formula |
C42H71N5O14S |
|---|---|
Molecular Weight |
901 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C12:0-NBD-Sulfatide; N-Dodecanoyl-NBD-lyso-sulfatide; N-Dodecanoyl-NBD-sphingosyl-beta-D-galactoside-3-sulfate |
Origin of Product |
United States |
Scientific Research Applications
Cellular Uptake and Metabolism Studies
N-Dodecanoyl-NBD-sulfatide is extensively used to investigate the cellular uptake and metabolism of sulfatides. A notable study demonstrated that the compound can be utilized in in vitro assays to analyze the degradation pathways of sulfatides in various cell types. For instance, the loading efficiency of NBD-sulfatide was enhanced using a novel method termed "translipofection," which facilitated a three- to four-fold increase in cellular uptake compared to traditional methods . This enhanced uptake allows researchers to accurately measure the turnover of sulfatides in cells, particularly in models of lysosomal storage diseases.
Research on Lysosomal Storage Diseases
This compound has been instrumental in studying lysosomal storage disorders such as metachromatic leukodystrophy (MLD). In a study involving patient-derived fibroblasts, this compound was shown to accumulate in cells with defective sulfatide degradation pathways due to arylsulfatase A deficiency. The fluorescent signal from the compound enabled researchers to visualize and quantify the impaired metabolic turnover of sulfatides in these cells . This application is critical for understanding disease mechanisms and developing potential therapeutic strategies.
Investigating Glycolipid Functions
Sulfatides, including this compound, play significant roles in various biological processes such as cell signaling, immune response, and nervous system function. Research indicates that these glycolipids are involved in modulating inflammation and immune responses . By employing this compound as a probe, scientists can elucidate the functional roles of sulfatides in these contexts, providing insights into their contributions to health and disease.
Fluorescent Labeling for Imaging Studies
The fluorescent properties of this compound make it an excellent candidate for imaging studies. Its incorporation into lipid membranes allows for real-time visualization of lipid dynamics within cells using fluorescence microscopy. This capability has been utilized to track the intracellular trafficking of sulfatides and their interactions with other cellular components . Such imaging studies are vital for understanding how glycolipids contribute to cellular organization and function.
Therapeutic Research and Drug Development
This compound has potential implications in therapeutic research, particularly concerning substrate reduction therapies for lysosomal storage disorders. By elucidating the metabolic pathways involving sulfatides, researchers can identify targets for drug development aimed at enhancing sulfatide degradation or compensating for enzyme deficiencies . This approach holds promise for developing novel treatments for conditions like Krabbe disease and MLD.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between N-Dodecanoyl-NBD-sulfatide and structurally or functionally related sulfatides/sphingolipids:
Key Observations:
Acyl Chain Length : Shorter chains (e.g., C6:0 in biotin-sulfatide) enhance solubility but reduce membrane anchoring efficiency compared to C12:0 or C24:0 analogs .
Fluorophores vs. Biotin : NBD enables real-time fluorescence microscopy, whereas biotin supports pull-down assays and protein interaction studies .
Head Group Modifications: Lactosylceramide derivatives (e.g., N-Dodecanoyl-NBD-lactosylceramide) target distinct metabolic pathways compared to sulfatides .
Research Findings and Limitations
Advantages of this compound
Limitations
- Photostability : NBD fluorescence degrades under prolonged UV exposure, limiting its use in long-term imaging compared to newer dyes (e.g., BODIPY) .
Preparation Methods
Table 1: Stock Solution Preparation Guidelines
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 1.1085 mL | 5.5426 mL | 11.0852 mL |
| 5 mM | 0.2217 mL | 1.1085 mL | 2.217 mL |
| 10 mM | 0.1109 mL | 0.5543 mL | 1.1085 mL |
| Adapted from GlpBio’s solubility table. |
Solubilization Strategies for Experimental Use
Protein-Assisted Solubilization Using Bovine Serum Albumin (BSA)
BSA complexes enhance solubility in aqueous systems. A validated protocol involves:
-
Dissolving 1 mg of this compound in 1.1085 mL chloroform:methanol (2:1).
-
Evaporating the solvent under nitrogen and reconstituting in 200 µL ethanol.
-
Injecting the ethanolic solution into a phosphate buffer (100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4) containing 0.34 mg/mL fatty acid-free BSA.
-
Storing the final solution (5 µM lipid + 5 µM BSA) at -20°C for up to 1 month.
Detergent-Mediated Solubilization with CHAPS
For membrane incorporation studies:
Ethanol/Dodecane Mixtures for Tissue Homogenates
Ethanol/dodecane (98:2 v/v) minimizes lipid aggregation:
Table 2: Solubilization Method Comparison
In Vivo Formulation for Pharmacokinetic Studies
GlpBio’s In Vivo Formulation Calculator provides a stepwise approach:
-
Master Liquid Preparation :
-
Working Solution Formulation :
-
Alternative for Oral Administration :
Analytical Validation and Quality Control
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.
Fluorescence Quantification
Troubleshooting Common Preparation Issues
Q & A
Q. What analytical strategies validate the use of this compound as an internal standard in lipidomics workflows?
-
Answer : Spike the compound into biological matrices (e.g., plasma, brain homogenates) at known concentrations. Perform spike-recovery experiments using LC-MS/MS with multiple reaction monitoring (MRM) for sulfatide species. Calculate extraction efficiency and matrix effects using the formula:
Cross-validate with deuterated sulfatide standards to ensure specificity .
Methodological Notes
- Data Contradiction Resolution : Apply the National Research Council’s guidelines for statistical validation, including sensitivity analyses and replication in independent cohorts .
- Reproducibility : Document all solvent ratios, incubation times, and instrument settings in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
